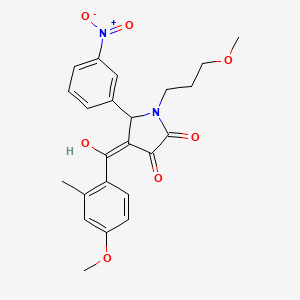![molecular formula C21H21N3O2 B5415893 N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide, also known as MPP+, is a toxic compound that is widely used in scientific research to study the biochemical and physiological effects of neurotoxins on the central nervous system. MPP+ is a synthetic compound that was first synthesized in the 1970s and has since been used extensively in laboratory experiments.
Mecanismo De Acción
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is converted to its toxic metabolite, this compound+H. This metabolite interferes with the function of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. It also causes oxidative stress and inflammation in the brain, leading to further neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is a useful tool for studying the mechanisms of neurodegeneration and for developing new treatments for neurodegenerative diseases. However, its toxicity limits its use in animal experiments and requires careful handling and disposal.
Direcciones Futuras
Future research on N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ should focus on developing new treatments for Parkinson's disease and other neurodegenerative diseases. This could involve the development of new drugs that target the mitochondrial dysfunction caused by this compound+ or the development of new gene therapies that can protect dopaminergic neurons from this compound+ toxicity. Additionally, future research could focus on the development of new animal models that more closely mimic the human disease, allowing for more accurate testing of potential treatments.
Métodos De Síntesis
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is synthesized by the reaction of 1-methyl-4-phenylpyridinium (this compound+) with 4-methoxyphenylpropylamine. The reaction is carried out in the presence of a palladium catalyst and a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is widely used in scientific research to study the effects of neurotoxins on the central nervous system. It has been shown to cause Parkinson's disease-like symptoms in animals and is therefore used as a model for studying the disease. This compound+ is also used to study the mechanisms of action of other neurotoxins and to develop new treatments for neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-9-6-16(7-10-19)4-2-13-23-21(25)18-8-11-20(24-15-18)17-5-3-12-22-14-17/h3,5-12,14-15H,2,4,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGDJBOKBBREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)

![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)



![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415854.png)
![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)
![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)